molecular formula C8H6BrClO B1599285 4-(bromomethyl)benzoyl Chloride CAS No. 52780-16-2

4-(bromomethyl)benzoyl Chloride

Cat. No. B1599285
Key on ui cas rn: 52780-16-2
M. Wt: 233.49 g/mol
InChI Key: OPOIIZVRMQZRJP-UHFFFAOYSA-N
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Patent
US07291635B2

Procedure details

A solution of 4-bromomethyl-benzoic acid (8.6 g, 0.04 mol) in 7.23 mL SOCl2 (0.1 mol) is heated to reflux for 5 h. SOCl2 is removed, and the residue is recrystalized from hexane to afford 4-bromomethyl-benzoyl chloride as a white crystalline solid.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.23 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][CH:4]=1.O=S(Cl)[Cl:14]>>[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:14])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)O)C=C1
Name
Quantity
7.23 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
SOCl2 is removed
CUSTOM
Type
CUSTOM
Details
the residue is recrystalized from hexane

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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